molecular formula C7H2Br2F4 B1448826 3,6-Dibromo-2-fluorobenzotrifluoride CAS No. 1806306-85-3

3,6-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1448826
CAS No.: 1806306-85-3
M. Wt: 321.89 g/mol
InChI Key: PDMACOHNQSBEGJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzotrifluoride (C₇H₂Br₂F₄) is a halogenated aromatic compound characterized by a benzotrifluoride core substituted with bromine at the 3- and 6-positions and fluorine at the 2-position. The trifluoromethyl (-CF₃) group imparts high thermal stability and chemical inertness, while bromine and fluorine substituents enhance its utility in cross-coupling reactions and pharmaceutical intermediates. Its molecular weight is approximately 335.9 g/mol, with a melting point and boiling point inferred to align with structurally similar brominated/fluorinated aromatics (e.g., 4-Bromobenzotrifluoride: MW 227.0 g/mol, purity 96% ).

Properties

IUPAC Name

1,4-dibromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMACOHNQSBEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the bromination of 2-fluorobenzotrifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-2-fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzotrifluoride involves its reactivity with various reagents and its ability to undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substitution Patterns and Reactivity

  • 4-Bromobenzotrifluoride (C₇H₄BrF₃) : Lacks the 2-fluoro and 6-bromo substituents, resulting in lower steric hindrance and higher reactivity in nucleophilic aromatic substitution (SNAr) compared to 3,6-Dibromo-2-fluorobenzotrifluoride. The absence of a second bromine reduces its utility in Suzuki-Miyaura cross-coupling .
  • 3,7-Dibromo-2-fluoro-dibenzo[b,d]thiophene 5,5-dioxide (C₁₂H₅Br₂FO₂S) : Shares dibromo and fluoro substituents but incorporates a sulfone group, which increases polarity and solubility in polar aprotic solvents. This compound’s bromination pattern mirrors that of this compound, but its thiophene backbone alters electronic properties, favoring electrophilic substitution over SNAr .

Thermal and Chemical Stability

The trifluoromethyl group in this compound confers superior thermal stability (decomposition >300°C) compared to non-fluorinated analogs like 2,6-Dibromobenzaldehyde (C₇H₄Br₂O, MP 92–94°C), which lacks -CF₃ and degrades below 200°C . However, its stability is marginally lower than 3,4,5-Trifluorobenzaldehyde (C₇H₃F₃O) due to bromine’s electron-withdrawing effects increasing susceptibility to hydrolysis .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₇H₂Br₂F₄ ~335.9 120–125 (est.) 280–285 (est.) Pharmaceutical intermediates, flame retardants
4-Bromobenzotrifluoride C₇H₄BrF₃ 227.0 15–18 152–154 Cross-coupling reactions
2,6-Dibromobenzaldehyde C₇H₄Br₂O 263.9 92–94 285–287 Organic synthesis
3,4,5-Trifluorobenzaldehyde C₇H₃F₃O 166.1 38–40 195–197 Liquid crystal precursors

Note: Estimated values for this compound are extrapolated from analogs .

Research Findings and Industrial Relevance

  • Electrophilic Reactivity : The 2-fluoro substituent in this compound directs bromination to the 3- and 6-positions, a pattern confirmed via X-ray crystallography in related dibromo-fluorinated aromatics .
  • Challenges in Purification : Unlike simpler analogs like 4-Bromobenzotrifluoride, this compound’s high molecular weight and halogen content necessitate column chromatography for isolation, as demonstrated in spirocyclotriphosphazene syntheses .

Biological Activity

Overview

3,6-Dibromo-2-fluorobenzotrifluoride (CAS Number: 1806306-85-3) is a halogenated aromatic compound characterized by its unique combination of bromine and fluorine substituents along with a trifluoromethyl group. This molecular structure endows it with distinctive chemical properties, making it a subject of interest in various fields, particularly in organic synthesis and biological research.

  • Molecular Formula : C7_7H2_2Br2_2F4_4
  • Molecular Weight : 321.89 g/mol
  • Structure : The presence of multiple halogen atoms contributes to its reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action involves:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups, influencing the compound's biological interactions.
  • Oxidation and Reduction : The compound is capable of undergoing redox reactions, which can alter its reactivity and interaction with biological molecules.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes or receptors, impacting various cellular pathways.

Anti-inflammatory Effects

Similar compounds have also been investigated for their anti-inflammatory properties. The potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune responses.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of various halogenated benzene derivatives on cancer cell lines. Although this compound was not the primary focus, it was included in a broader analysis of structure-activity relationships (SAR). Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations .

Study 2: Enzyme Interaction

Another study investigated the enzyme inhibition potential of halogenated compounds. It was found that certain derivatives could inhibit key metabolic enzymes involved in drug metabolism, suggesting that this compound may also possess similar inhibitory effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC7_7H2_2Br2_2F4_4Potential anticancer and anti-inflammatory effects
3,5-Dibromo-4-fluorobenzotrifluorideC7_7H2_2Br2_2F4_4Known for similar biological activities
1,4-DibromotetrafluorobenzeneC6_6Br2_2F4_4Exhibits cytotoxicity in various assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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